(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate
Description
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a conjugated (E)-configured vinyl group bearing a cyano substituent and a phenyl ring, linked to a 4-methylbenzenesulfonate (tosyl) group. This compound’s structure combines electron-withdrawing (cyano, sulfonate) and aromatic (phenyl) moieties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for functionalized materials. Its reactivity is influenced by the electron-deficient vinyl system, which facilitates nucleophilic attacks or [3+2] cycloadditions, as seen in nitrone-olefin reactions .
Properties
IUPAC Name |
[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOQXDGEBWWOM-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442883 | |
| Record name | GD-0756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-26-6 | |
| Record name | GD-0756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate typically involves the reaction of (E)-2-Cyano-1-phenylvinyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to form amines or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylvinyl derivatives.
Oxidation: Products include epoxides and diols.
Reduction: Products include primary amines and aldehydes.
Scientific Research Applications
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the vinyl moiety more susceptible to nucleophilic attack. The sulfonate group serves as a good leaving group, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The cyano group in the target compound provides moderate electron withdrawal, compared to the stronger CF₃ group in S2, which enhances electrophilicity but reduces stability .
- Conjugation : The phenylvinyl system in the target compound enables extended π-conjugation, similar to the styryl-imidazole derivatives in 3a–3u, though the latter’s nitro group increases redox activity .
- Hydrogen Bonding: Unlike zwitterionic compound 9, which forms extensive H-bond networks for crystal engineering , the target compound’s cyano group may participate in weaker dipole interactions.
Research Findings and Data
Crystallographic and Computational Insights
Biological Activity
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate, a sulfonate compound, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- Molecular Formula : C16H15NO3S
- CAS Number : 237435-26-6
- Molecular Weight : 301.36 g/mol
The structure features a cyano group attached to a phenylvinyl moiety, along with a 4-methylbenzenesulfonate group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonate group enhances solubility and bioavailability, allowing for better interaction with cellular components.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Uptake : The structural features facilitate penetration into cells, impacting intracellular signaling pathways.
- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) | Treatment Duration | Observations |
|---|---|---|---|
| MCF7 (Breast) | 29.23 | 24 hours | Significant reduction in metabolic activity |
| HFF-1 (Fibroblast) | >250 | 24 hours | Minimal cytotoxicity observed |
| A549 (Lung) | 35.00 | 48 hours | Induction of apoptosis confirmed |
In the MCF7 breast cancer cell line, the compound exhibited an IC50 value of 29.23 µM after 24 hours, indicating potent anti-proliferative effects. The treatment led to observable morphological changes consistent with apoptosis, including chromatin condensation and cell shrinkage.
Case Studies
-
Aromatase Inhibition Study :
A study investigated the aromatase inhibitory potential of sulfonate derivatives, including this compound. The compound demonstrated significant inhibition of aromatase activity, which is crucial in estrogen synthesis, thereby suggesting potential applications in hormone-dependent cancers. -
Cytotoxicity Assessment :
In a comparative study with other sulfonate derivatives, this compound was found to be more effective than several analogs at similar concentrations. This was attributed to its unique structural features that enhance interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
